molecular formula C8H10BrNO B1401344 (S)-2-amino-2-(3-bromophenyl)ethanol CAS No. 209963-05-3

(S)-2-amino-2-(3-bromophenyl)ethanol

Cat. No. B1401344
M. Wt: 216.07 g/mol
InChI Key: NWQRKZFQSCBVEY-MRVPVSSYSA-N
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Description

“(S)-2-amino-2-(3-bromophenyl)ethanol” is a chemical compound with the molecular formula C8H9BrO . It is also known as “(S)-1-(3-Bromophenyl)ethanol” and has a CAS number of 134615-22-8 . It is typically stored in a sealed, dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for “(S)-2-amino-2-(3-bromophenyl)ethanol” is 1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and is used in various chemical databases.


Chemical Reactions Analysis

Ethers, like “(S)-2-amino-2-(3-bromophenyl)ethanol”, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

“(S)-2-amino-2-(3-bromophenyl)ethanol” has a molecular weight of 201.06 . It is a colorless to light-yellow liquid . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Copper-Catalyzed Direct Amination

A study by Zhao, Fu, and Qiao (2010) details a copper-catalyzed direct amination of ortho-functionalized haloarenes using NaN(3) as the amino source in ethanol. This method effectively synthesizes ortho-functionalized aromatic amines, including derivatives related to (S)-2-amino-2-(3-bromophenyl)ethanol, showcasing its utility in organic synthesis (Haibo Zhao et al., 2010).

Enantioselective Resolution

Conde et al. (1998) achieved the resolution of a compound structurally similar to (S)-2-amino-2-(3-bromophenyl)ethanol using lipase-catalyzed reactions. This process is important in the synthesis of adrenergic agents, demonstrating the compound's role in medicinal chemistry (S. Conde et al., 1998).

Syntheses of Heterocyclic Compounds

Kametani et al. (1970) investigated the synthesis of 2-amino-(3-hydroxyphenyl) ethanol, a compound related to (S)-2-amino-2-(3-bromophenyl)ethanol. Their study explored phenolic cyclization to create various heterocyclic compounds, indicating the compound's relevance in heterocyclic chemistry (T. Kametani et al., 1970).

Differentiation of Receptors

Research by Lands, Ludueña, and Buzzo (1967) on structural modifications of compounds similar to (S)-2-amino-2-(3-bromophenyl)ethanol led to insights into sympathomimetic activity and the differentiation of β-receptors. This highlights its significance in pharmacological receptor studies (A. M. Lands et al., 1967).

Synthesis of Amino Acid Derivatives

Bambal and Hanzlik (1994) synthesized amino acid derivatives using compounds structurally related to (S)-2-amino-2-(3-bromophenyl)ethanol. Their work contributes to the understanding of protein interactions with bromobenzene metabolites, showcasing its role in bioorganic chemistry (R. Bambal & R. Hanzlik, 1994).

Synthesis of Cardiovascular Drug Intermediates

Zhang Wei-xing (2013) developed a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs. This underscores the importance of compounds related to (S)-2-amino-2-(3-bromophenyl)ethanol in pharmaceutical synthesis (Zhang Wei-xing, 2013).

Synthesis of Polydentate Chiral Amino Alcohols

Kai (2012) synthesized novel polydentate chiral amino alcohols, including derivatives of (S)-2-amino-2-(3-bromophenyl)ethanol. This research is relevant for applications in asymmetric synthesis and catalysis (S. Kai, 2012).

Safety And Hazards

“(S)-2-amino-2-(3-bromophenyl)ethanol” is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2S)-2-amino-2-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQRKZFQSCBVEY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295550
Record name (βS)-β-Amino-3-bromobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-2-(3-bromophenyl)ethanol

CAS RN

209963-05-3
Record name (βS)-β-Amino-3-bromobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209963-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-3-bromobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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